molecular formula C10H17NO3 B1430101 2-(2-Methylpropyl)-6-oxopiperidine-4-carboxylic acid CAS No. 1443980-90-2

2-(2-Methylpropyl)-6-oxopiperidine-4-carboxylic acid

Cat. No. B1430101
M. Wt: 199.25 g/mol
InChI Key: RDGVQXNPOYVEKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(2-Methylpropyl)-6-oxopiperidine-4-carboxylic acid” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products . The compound also has a carboxylic acid group, which is a common functional group in organic chemistry and biochemistry .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the six-membered piperidine ring, with a carbonyl group (C=O) at the 6-position, a carboxylic acid group (-COOH) at the 4-position, and a 2-methylpropyl group at the 2-position .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The carbonyl group and the carboxylic acid group are both polar and can participate in a variety of reactions. The piperidine ring can also undergo reactions, particularly at the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the polar carboxylic acid group could make the compound soluble in polar solvents. The compound’s boiling and melting points would depend on its specific structure .

Scientific Research Applications

Penicillin G Biosynthesis Enhancement

6-Oxopiperidine-2-carboxylic acid (OCA), a compound related to 2-(2-Methylpropyl)-6-oxopiperidine-4-carboxylic acid, has been shown to reverse the inhibition of Penicillin G production by l-lysine in Penicillium chrysogenum PQ-96. This reversion likely involves the recovery of l-α-aminoadipic acid for Penicillin G production from OCA, highlighting its potential application in enhancing antibiotic synthesis (Kurz↦kowski et al., 1990).

Assay Development in Fermentation Processes

The same compound, OCA, has been assayed in fermentations of Penicillium chrysogenum PQ-96 by isotachophoresis and HPLC methods. The findings showed that OCA accumulates in varying concentrations during the biosynthesis of Penicillin G, suggesting its role in the fermentation process and its potential as a marker or regulator in the production of antibiotics (Kurz↦kowski et al., 1990).

Peptide Synthesis Intermediates

Research on 2-alkoxy-5(4H)-oxazolones, derived from compounds similar to 2-(2-Methylpropyl)-6-oxopiperidine-4-carboxylic acid, has provided insights into their role as reactive intermediates in peptide synthesis. The first crystal structures of these compounds have been solved, indicating their potential utility in the synthesis of peptides, possibly by facilitating specific reaction pathways or by acting as intermediates in the construction of complex peptide structures (Crisma et al., 1997).

properties

IUPAC Name

2-(2-methylpropyl)-6-oxopiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-6(2)3-8-4-7(10(13)14)5-9(12)11-8/h6-8H,3-5H2,1-2H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDGVQXNPOYVEKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CC(CC(=O)N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methylpropyl)-6-oxopiperidine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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